molecular formula C18H14FNOS2 B4850231 5-(4-fluorobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

5-(4-fluorobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4850231
M. Wt: 343.4 g/mol
InChI Key: JXZYXXSXSVXGGA-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-fluorobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, also known as FBPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. FBPT has been found to possess various biochemical and physiological properties that make it a promising candidate for the development of new drugs.

Mechanism of Action

5-(4-fluorobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one exerts its pharmacological effects through the modulation of various cellular signaling pathways. This compound has been found to inhibit the activity of various enzymes and proteins that are involved in the regulation of cell growth and survival, and has also been shown to modulate the expression of various genes that are involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects that make it a promising candidate for the development of new drugs. This compound has been shown to inhibit the growth of various cancer cells, and has also been found to possess anti-inflammatory and antioxidant activities. This compound has also been shown to protect against neuronal damage and degeneration, and has been found to possess neuroprotective properties.

Advantages and Limitations for Lab Experiments

5-(4-fluorobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its ease of synthesis and its ability to modulate various cellular signaling pathways. However, this compound also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 5-(4-fluorobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one. One potential area of research is the development of new drugs that are based on the structure of this compound. Another potential area of research is the elucidation of the molecular mechanisms underlying the pharmacological effects of this compound. Additionally, further research is needed to determine the potential toxicity and side effects of this compound, as well as its potential interactions with other drugs.

Scientific Research Applications

5-(4-fluorobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied in the field of medicinal chemistry, and has been found to possess various pharmacological properties that make it a promising candidate for the development of new drugs. This compound has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities, and has also been found to possess neuroprotective properties.

Properties

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNOS2/c19-15-8-6-14(7-9-15)12-16-17(21)20(18(22)23-16)11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZYXXSXSVXGGA-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-fluorobenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.